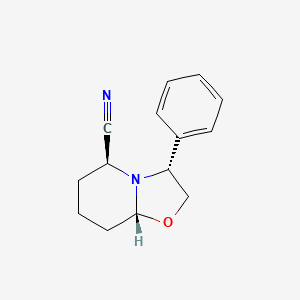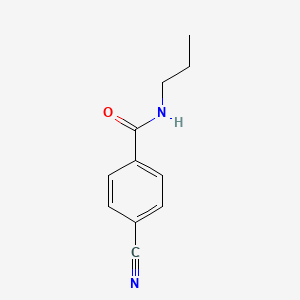
(-)-2-Cyano-6-phenyloxazolopiperidine
Vue d'ensemble
Description
(-)-2-Cyano-6-phenyloxazolopiperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-2-Cyano-6-phenyloxazolopiperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxazolopiperidine ring system followed by the introduction of the cyano and phenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-2-Cyano-6-phenyloxazolopiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions might result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (-)-2-Cyano-6-phenyloxazolopiperidine is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural features. It can serve as a probe to understand biological mechanisms at the molecular level.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of (-)-2-Cyano-6-phenyloxazolopiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The oxazolopiperidine moiety may also contribute to the compound’s overall effect by stabilizing the interaction with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-6-phenylpiperidine: Lacks the oxazole ring, making it less complex.
6-Phenyloxazolopiperidine: Does not have the cyano group, affecting its reactivity.
2-Cyano-6-methyloxazolopiperidine: Has a methyl group instead of a phenyl group, altering its properties.
Uniqueness
(-)-2-Cyano-6-phenyloxazolopiperidine stands out due to its combination of a cyano group, phenyl ring, and oxazolopiperidine moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(3R,5S,8aR)-3-phenyl-3,5,6,7,8,8a-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-9-12-7-4-8-14-16(12)13(10-17-14)11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-8,10H2/t12-,13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHMNZGZXHZLEN-MELADBBJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C(C1)OCC2C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2[C@@H](C1)OC[C@H]2C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88056-92-2 | |
| Record name | (-)-2-Cyano-6-phenyloxazolopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (-)-2-Cyano-6-phenyloxazolopiperidine valuable in organic synthesis?
A1: this compound serves as a chiral 1,4-dihydropyridine equivalent, making it an effective building block for synthesizing substituted piperidines in an asymmetric manner []. This is particularly valuable in pharmaceutical research, as many drugs contain chiral piperidine moieties, and their biological activity is often enantiomer-dependent.
Q2: How is this compound used to access spirocyclic compounds?
A2: Researchers have successfully utilized this compound to prepare enantiomerically pure spirocyclic aminochroman derivatives []. This was achieved by exploiting the CN(R,S) methodology, demonstrating the compound's utility in constructing complex ring systems.
Q3: Can you provide an example of a specific synthetic application of this compound?
A3: this compound has been successfully employed in the asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives []. This was achieved through a two-step process involving the generation of imine salts followed by a reductive-cyclization procedure. This example highlights the compound's versatility in synthesizing complex spirocyclic systems.
Q4: Are there any alternative synthetic routes that leverage this compound's reactivity?
A4: Beyond the previously mentioned examples, this compound can be utilized in synthesizing various other compounds. For instance, it has been employed in synthesizing optically pure pipecolic acid and its derivatives []. This involved a diastereoselective alkylation step, highlighting the compound's utility in generating diverse piperidine-containing structures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















